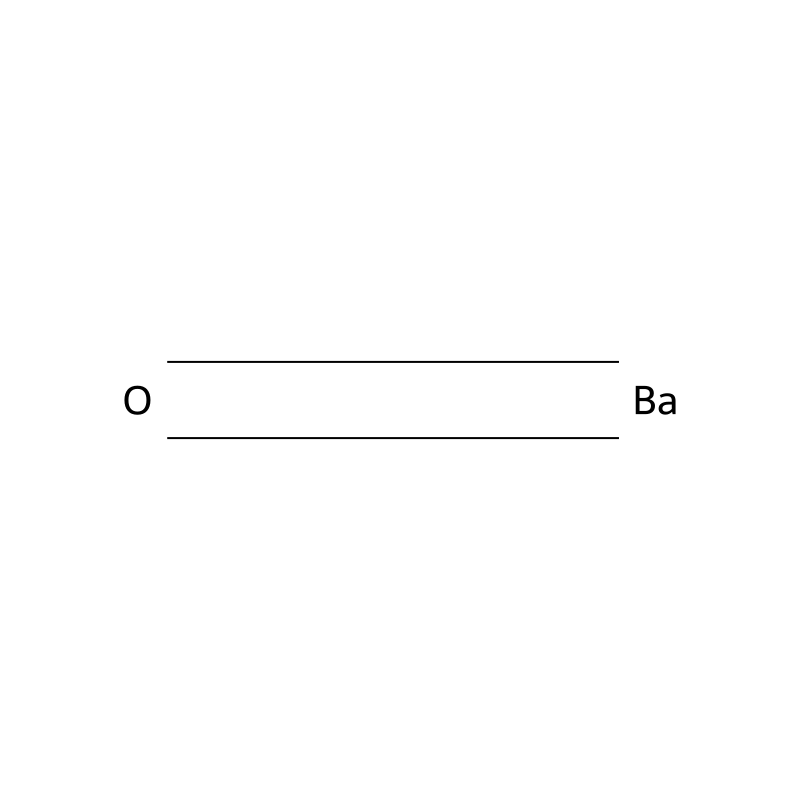

Barium oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Barium oxide is a white hygroscopic solid that is non-flammable and exhibits a cubic crystal structure. It is also known by several other names, including barium monoxide, barium protoxide, and calcined baryta. The compound has a molar mass of approximately 153.326 g/mol and is characterized by its ability to absorb moisture from the air .

Ceramics and Materials Science:

Barium oxide (BaO) plays a crucial role in various ceramic and material science applications due to its unique properties like high melting point, chemical stability, and excellent insulating characteristics.

- Glass Production: Barium oxide is a crucial component in the production of optical crown glass, often serving as a safer and more environmentally friendly alternative to lead oxide []. It helps achieve the desired refractive index necessary for lenses and other optical components [].

- High-Temperature Applications: Barium oxide's high melting point and thermal stability make it suitable for use in high-temperature crucibles and refractory materials used in various industrial processes [].

- Solid Oxide Fuel Cells (SOFCs): Research explores the potential of barium oxide as an electrolyte material in SOFCs due to its high ionic conductivity for oxygen ions at elevated temperatures [].

Catalysis:

Barium oxide exhibits promising applications as a catalyst in various chemical reactions.

- Organic Synthesis: Barium oxide serves as a catalyst for ethoxylation reactions, which involve attaching an ethylene oxide group to various organic compounds, used in the production of detergents and other industrial products [].

- Environmental Remediation: Researchers are investigating the use of barium oxide nanoparticles as photocatalysts for the degradation of organic pollutants in water and wastewater treatment [].

Other Research Areas:

Beyond the aforementioned applications, barium oxide is explored in various scientific research areas:

- Nanotechnology: Research focuses on synthesizing and characterizing barium oxide nanoparticles with tailored properties for potential applications in electronics, medicine, and energy storage [].

- Biomedical Research: Studies explore the potential of barium oxide nanoparticles for antibacterial and antifungal activity, although further research is needed to assess their safety and efficacy in medical applications [].

- Reaction with Water: Barium oxide reacts exothermically with water to form barium hydroxide:

- Reaction with Acids: It reacts with acids to produce barium salts:

- Formation of Barium Peroxide: At elevated temperatures, barium oxide can react with oxygen to form barium peroxide:

- Thermal Decomposition: Barium carbonate decomposes to yield barium oxide and carbon dioxide:

These reactions highlight the compound's reactivity and its role in various chemical processes .

Barium oxide is toxic and poses significant health risks. Ingestion can lead to serious health issues such as nausea, diarrhea, muscle paralysis, and even cardiac arrhythmia. It is classified as a caustic substance that can irritate the skin, eyes, and respiratory system. Due to its harmful nature, exposure should be minimized, and appropriate safety measures should be followed when handling this compound .

Barium oxide can be synthesized through several methods:

- Thermal Decomposition of Barium Carbonate: Heating barium carbonate at temperatures ranging from 1000 to 1450 °C leads to the formation of barium oxide.

- Direct Oxidation of Barium Metal: Barium metal can be burned in an oxygen atmosphere:

- Thermal Decomposition of Barium Nitrate: This method also yields barium oxide along with nitrogen oxides .

Barium oxide has diverse applications across various fields:

- Glass Manufacturing: It is used in the production of optical crown glass as a substitute for lead(II) oxide.

- Cathode Ray Tubes: Barium oxide serves as a coating for hot cathodes in cathode ray tubes.

- Catalysis: It acts as an ethoxylation catalyst in reactions involving ethylene oxide and alcohols.

- Reducing Agent: The compound is utilized in several chemical reduction processes .

Research indicates that barium oxide interacts with various substances under specific conditions:

- It reacts vigorously with acids to form salts.

- In the presence of moisture, it can react with metals like aluminum and zinc to generate hydrogen gas.

- The compound also shows potential in polymerization reactions when combined with organic compounds .

Barium oxide shares similarities with other alkaline earth metal oxides. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Strontium Oxide | SrO | Less hygroscopic than barium oxide |

| Calcium Oxide | CaO | More reactive with water than barium oxide |

| Magnesium Oxide | MgO | Forms a more stable hydroxide compared to Ba(OH)₂ |

Barium oxide is unique due to its higher toxicity compared to these similar compounds and its specific applications in glass manufacturing and electronics .

Early Discoveries and Industrial Applications

Barium oxide’s history dates back to the 17th century, when Italian alchemist Vincenzo Casciarolo discovered glowing “Bologna stones,” later identified as barium sulfate (BaSO₄). However, pure BaO was first isolated in the late 18th century by German chemist Carl Scheele and English chemist William Withering, who identified it as a distinct compound from calcium oxide.

Key Historical Milestones

| Era | Contribution | Source |

|---|---|---|

| 1774 | Baryta (BaO) distinguished from lime (CaO) | Scheele |

| 1808 | Electrolysis of molten BaO yields metallic barium | Sir Humphry Davy |

| Early 20th Century | Brin process for oxygen production via BaO₂ decomposition | Industrial oxygen production |

The Brin process, which utilized BaO’s reversible oxidation to barium peroxide (BaO₂), was pivotal in large-scale oxygen production before modern air separation techniques. This method exploited BaO’s ability to release oxygen under thermal cycling:

$$

\text{BaO(s)} + \frac{1}{2}\text{O}2\text{(g)} \rightleftharpoons \text{BaO}2\text{(s)}

$$

This reaction’s exothermic nature and entropy-driven reversibility made BaO a critical component in early industrial chemistry.

Evolution in Synthetic and Catalytic Applications

By the mid-20th century, BaO’s role expanded into glassmaking, where it replaced lead oxide (PbO) to enhance refractive indices without increasing dispersive power, improving optical glass quality. Its use in ethoxylation catalysis—facilitating reactions between ethylene oxide and alcohols at 150–200°C—highlighted its versatility in organic synthesis.

Catalytic Roles

Recent advancements in nanoparticle synthesis have further diversified BaO’s catalytic potential. For instance, neodymium-doped BaO nanoparticles exhibit enhanced photocatalytic activity due to reduced band gaps (3.4 eV vs. 3.7 eV for undoped BaO).

Co-precipitation Methods for Barium Oxide Synthesis

Co-precipitation is a widely adopted technique for synthesizing barium oxide nanoparticles (BaO-NPs) due to its scalability and cost-effectiveness. In a representative study, barium chloride (BaCl₂) and sodium hydroxide (NaOH) were dissolved in aqueous solutions under continuous stirring, initiating the precipitation of barium hydroxide intermediates [1] [4]. Subsequent calcination at 500°C for 2 hours decomposed the hydroxide into phase-pure BaO-NPs with crystallite sizes of 15–16 nm, as confirmed by X-ray diffraction (XRD) [1]. The flower-like morphology observed via scanning electron microscopy (SEM) was attributed to the aggregation of primary nanoparticles during thermal treatment [1].

Neodymium (Nd)-doped BaO-NPs synthesized via co-precipitation exhibited reduced crystallite sizes (10.04 nm) compared to undoped counterparts (10.50 nm), highlighting the role of dopants in refining grain boundaries [4]. Ultraviolet-visible (UV-Vis) spectroscopy revealed a bandgap reduction from 3.7 eV (undoped BaO) to 3.4 eV (Nd-doped BaO), enhancing photocatalytic activity for malachite green dye degradation [4]. These findings underscore the tunability of optical and catalytic properties through compositional modifications.

Hydrothermal Synthesis Approaches

Hydrothermal methods leverage high-pressure and high-temperature conditions to achieve crystalline BaO nanostructures with controlled morphologies. In one protocol, a 0.5 M BaCl₂ solution was mixed with NaOH and heated in a Teflon-lined autoclave at 160°C for 5 hours, yielding barium hydroxide precursors [2]. Calcination at 500°C converted the intermediate into BaO nanorods, as evidenced by field-emission SEM (FESEM) [2]. XRD analysis confirmed a tetragonal crystal structure (JCPDS card no. 26-0178) with an average crystallite size of 12 nm [2].

Fourier-transform infrared (FTIR) spectroscopy identified characteristic Ba-O vibrational modes at 690 cm⁻¹ and 866 cm⁻¹, while a peak at 1412 cm⁻¹ indicated surface carbonate formation due to atmospheric CO₂ adsorption [2]. Energy-dispersive X-ray (EDX) spectroscopy validated the stoichiometric composition of Ba and O, ensuring minimal impurity incorporation [2]. The hydrothermal method’s versatility in producing high-surface-area nanorods positions it favorably for sensor and catalyst applications.

Sol-Gel Processing Techniques

Sol-gel synthesis offers precise control over the chemical homogeneity and porosity of barium oxide-based composites. A study on BaO-Al₂O₃-SiO₂ (BAS) glasses demonstrated that hydrolyzing tetraethyl silicate (TEOS) and aluminum isopropoxide in ethanol yielded transparent gels [3]. Gelation time decreased with increasing water content (mol ratio H₂O:alkoxide > 6–8) and temperature, facilitating the formation of a three-dimensional network with over 80% framework connectivity [3]. Calcination at 800°C produced amorphous BAS glasses containing 24–48 wt% BaO, 10–30 wt% Al₂O₃, and 34–50 wt% SiO₂ [3].

The sol-gel route’s ability to incorporate lithium oxide (Li₂O) modifiers (0–5 wt%) further enhanced the thermal stability and mechanical strength of the glass matrix [3]. Such tailored compositions are critical for aerospace applications requiring lightweight, high-strength materials.

Green Synthesis Using Biological Templates

While eco-friendly synthesis of BaO-NPs remains underexplored, preliminary studies suggest potential routes using plant extracts or microbial agents as reducing and stabilizing agents. For instance, biomolecules in plant biomass could facilitate the reduction of barium salts to BaO under mild conditions, analogous to green synthesis methods for other metal oxides. However, current literature predominantly focuses on chemical methods, necessitating further research into biological pathways to optimize particle size and minimize environmental impact.

Morphology Control in Barium Oxide Nanostructure Formation

Morphological engineering is pivotal for optimizing BaO’s functional performance. Laser ablation in liquid media has emerged as a promising technique, where millisecond lasers generate molten metal nanodroplets that react with surrounding solvents to form hollow nanoparticles, core-shell structures, or ordered arrays [5]. For example, adjusting the laser frequency and liquid reactivity enabled the production of BaO nanocubes and heterostructures with enhanced plasmonic properties [5].

In hydrothermal systems, prolonging reaction durations beyond 5 hours promoted Ostwald ripening, transforming nanorods into larger spherical aggregates [2]. Similarly, introducing capping agents like polyvinylpyrrolidone (PVP) during co-precipitation suppressed nanoparticle aggregation, yielding monodisperse particles [1]. Doping with rare-earth elements (e.g., Nd) not only reduced crystallite sizes but also introduced lattice defects, augmenting surface reactivity for photocatalytic applications [4].

Density Functional Theory has emerged as the primary computational method for investigating the electronic and structural properties of barium oxide. Multiple DFT studies have established fundamental parameters for barium oxide, with calculations employing various exchange-correlation functionals to achieve accurate predictions of material properties.

Electronic Structure Calculations

The electronic band structure of barium oxide has been extensively studied using first-principles methods. Wu et al. calculated the quasiparticle band structure within Hedin's GW approximation, determining a direct band gap of 4.1 eV at the Γ point in the Brillouin zone [1]. This value demonstrates excellent agreement with experimental measurements, validating the accuracy of DFT approaches for barium oxide systems. Alternative studies using various DFT functionals report band gap values ranging from 4.0 to 4.8 eV, with the variation attributed to different treatment of exchange-correlation effects [2] [3].

Crystal Structure and Lattice Parameters

DFT calculations consistently predict barium oxide to crystallize in the face-centered cubic rocksalt (NaCl) structure under ambient conditions. The calculated lattice parameter of 5.539 Å obtained from PBE-GGA calculations shows excellent agreement with experimental values [3]. The structural stability of this phase has been confirmed through total energy calculations, demonstrating that the rocksalt structure represents the ground state configuration of barium oxide.

Surface Properties and Work Function

Embedded cluster model calculations have investigated the electronic properties of barium oxide surfaces. Lamouri et al. determined that the work function of barium oxide surfaces ranges from 2.3 to 2.4 eV when coadsorbed with oxygen on tungsten substrates [4]. These calculations employed relativistic electronic structure methods to account for the heavy barium atoms, providing accurate predictions of surface electronic properties.

| Property | Value | Method | Reference |

|---|---|---|---|

| Band Gap | 4.1 eV | GW approximation | Wu et al. (2015) |

| Band Gap | 4.0-4.8 eV | Various DFT functionals | Multiple studies |

| Crystal Structure | Face-centered cubic | PBE-GGA | Various DFT studies |

| Lattice Parameter | 5.539 Å | DFT calculations | UCL database |

| Work Function | 2.3-2.4 eV | Embedded cluster | Lamouri et al. (1997) |

Computational Modeling of Electronic Structure

Advanced computational methods have been employed to model the electronic structure of barium oxide with high accuracy. The Full Potential Linearized Augmented Plane Wave (FP-LAPW) method has been particularly successful in predicting electronic properties, providing detailed information about band structure, density of states, and optical properties.

Band Structure Analysis

Electronic structure calculations reveal that barium oxide exhibits a direct band gap at the Γ point, with the valence band maximum and conduction band minimum occurring at the same k-point in the Brillouin zone [5]. The valence band width has been calculated to be 8.4 eV, indicating strong ionic character in the bonding. The conduction band is primarily composed of barium 5d states, while the valence band consists predominantly of oxygen 2p states with some hybridization with barium orbitals.

Density of States and Bonding Analysis

Density of states calculations provide insights into the electronic structure and bonding characteristics of barium oxide. The calculations reveal strong hybridization between barium 5d and oxygen 2p orbitals, which is responsible for the ionic-covalent nature of the bonding [2]. The partial density of states analysis indicates that the top of the valence band is dominated by oxygen 2p states, while the bottom of the conduction band consists primarily of barium 5d states.

Optical Properties

The optical absorption spectrum of barium oxide has been calculated using the Bethe-Salpeter equation to account for electron-hole interactions. Wu et al. demonstrated that the calculated optical absorption spectrum agrees well with experimental data, with the first exciton peak occurring at 4.06 eV [1]. These calculations provide valuable information about the optical properties and potential applications of barium oxide in optoelectronic devices.

Surface Chemistry Simulations

Surface chemistry simulations have provided crucial insights into the reactivity and catalytic properties of barium oxide surfaces. Density functional theory calculations have been extensively used to study adsorption phenomena, surface reconstruction, and chemical reactions on barium oxide surfaces.

Adsorption Energy Calculations

Comprehensive DFT studies have investigated the adsorption of various molecules on barium oxide (100) surfaces. Tutuianu et al. calculated adsorption energies for multiple species, finding that carbon dioxide exhibits strong chemisorption with adsorption energies ranging from -1.5 to -2.0 eV [6]. The adsorption strength follows the order: NO₂ < H₂O < NO ≤ CO₂, with carbon dioxide forming the most stable surface species through carbonate-type bonding.

Surface Reconstruction Phenomena

Surface reconstruction has been identified as a critical factor in barium oxide surface chemistry. At high coverage levels (θ > 0.75 ML), dramatic surface reconstruction occurs, particularly for parallel arrangements of surface carbonates [7]. The strong lateral repulsion between surface species causes surface barium atoms to be pulled out of the surface plane, suggesting the onset of phase transition from surface overlayers to bulk-like carbonate phases.

Coverage-Dependent Effects

The influence of surface coverage on adsorption properties has been systematically studied. Periodic DFT calculations reveal that adsorption energy decreases with increasing coverage due to both reduced electron transfer to each adsorbed molecule and lateral repulsive interactions between surface species [6]. At low coverage (θ < 0.75 ML), perpendicular adsorption geometries are energetically favored, while parallel arrangements become more stable at higher coverage levels.

Surface Stability Analysis

Surface free energy calculations have been performed to determine the stability of surface species under different temperature and pressure conditions. The results indicate that surface carbonates decompose at approximately 850 K at low coverage, while fully covered carbonate overlayers become unstable at around 600 K [7]. These findings are in excellent agreement with experimental observations of surface reactivity.

| Surface Property | Value | Coverage | Reference |

|---|---|---|---|

| CO₂ Adsorption Energy | -1.5 to -2.0 eV | Various | Tutuianu et al. (2006) |

| Surface Reconstruction | High coverage | θ > 0.75 ML | DFT studies |

| Carbonate Stability | 850 K | Low coverage | PNNL studies |

| Carbonate Stability | 600 K | Full coverage | PNNL studies |

Thermodynamic Modeling of Phase Transitions

Thermodynamic modeling has been essential for understanding the phase behavior of barium oxide under various conditions. Ab initio thermodynamics approaches have been combined with experimental data to develop comprehensive models of phase stability and transition mechanisms.

High-Pressure Phase Transitions

Density functional theory calculations combined with density functional perturbation theory (DFT+DFPT) have been used to study the high-pressure behavior of barium oxide. Lukačević determined that barium oxide undergoes a phase transition from the rocksalt (B1) structure to the NiAs-type (B8) structure at approximately 10 GPa [8]. The transition is characterized by a soft transverse acoustic mode at the Brillouin zone boundary, indicating a displacive-type phase transition mechanism.

Lattice Dynamics and Phonon Properties

Lattice dynamics calculations have provided insights into the vibrational properties and phase stability of barium oxide. The calculations reveal large longitudinal optical-transverse optical (LO-TO) splitting of approximately 312.3 cm⁻¹ along the Γ-direction, which decreases under pressure [9]. Phonon softening has been observed along specific crystallographic directions, driving the pressure-induced phase transitions.

Thermal Stability and Decomposition

Thermodynamic modeling has established the thermal stability limits of barium oxide under various conditions. The melting point has been experimentally determined to be 2286 K, representing the temperature at which the solid-liquid phase transition occurs [10]. Decomposition reactions begin at temperatures between 850-1000 K, depending on the specific conditions and presence of other species.

Temperature-Dependent Properties

Ab initio thermodynamics calculations have revealed that the thermodynamic stability of barium oxide decreases with increasing temperature. The free energy of formation becomes less negative at elevated temperatures, indicating reduced stability relative to the component elements [11]. This temperature dependence is crucial for understanding the behavior of barium oxide in high-temperature applications.

Brin Process Theoretical Analysis

The Brin process represents a classical example of reversible solid-gas reactions, with the theoretical analysis providing fundamental insights into the thermodynamics and kinetics of the barium oxide-barium peroxide system. The process is based on the thermal reversibility of the reaction: 2BaO(s) + O₂(g) ⇌ 2BaO₂(s).

Thermodynamic Analysis

The Brin process reaction is exothermic with a standard enthalpy change of -143.1 kJ/mol [12]. This negative enthalpy indicates that the formation of barium peroxide from barium oxide and oxygen is thermodynamically favorable at low temperatures. The equilibrium position is determined by the balance between enthalpy and entropy contributions, with temperature and pressure being the controlling variables.

Reaction Kinetics and Mechanisms

Kinetic studies have revealed that the decomposition of barium peroxide follows both first-order and parabolic reaction kinetics [13]. The first-order kinetics dominate during the initial 20-30 seconds, where the reaction rate is proportional to the concentration of available oxygen. Subsequently, parabolic kinetics control the process, indicating that diffusion of oxygen through the crystal lattice becomes the rate-limiting step.

The activation energy for the decomposition reaction has been determined to be between 45.8 and 48.0 kcal/mol [13]. This relatively high activation energy explains the temperature dependence of the reaction rate and the need for elevated temperatures to achieve practical oxygen evolution rates.

Catalytic Enhancement Studies

Theoretical analysis of catalytic promotion has identified specific oxide additives that can enhance the Brin process performance. Lanthanum oxide (La₂O₃) has been shown to reduce the reaction temperature by approximately 100°C while maintaining oxygen yield and purity [13]. The catalytic mechanism involves the formation of solid solutions and the creation of active sites for oxygen adsorption and desorption.

Mass Transport and Diffusion

The theoretical framework for mass transport in the Brin process involves multiple steps: bulk phase mass transfer, surface adsorption, intrinsic surface chemical reaction, internal diffusion, and boundary advance [13]. The rate-limiting step varies with temperature and coverage, with surface diffusion and pore diffusion playing crucial roles in determining overall reaction rates.

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Reaction Enthalpy | -143.1 | kJ/mol | Senning (2009) |

| Activation Energy | 45.8-48.0 | kcal/mol | Multiple studies |

| Temperature Reduction | 100 | °C | Moriarty (1970) |

| Decomposition Pressure | Variable | atm | Experimental studies |

Physical Description

OtherSolid; PelletsLargeCrystals

YELLOWISH-WHITE SOLID IN VARIOUS FORMS.

Boiling Point

Density

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 340 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 335 of 340 companies with hazard statement code(s):;

H271 (26.57%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301 (47.76%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (51.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (14.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (40.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (10.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (83.88%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Construction

Industrial gas manufacturing

Petrochemical manufacturing

Pharmaceutical and medicine manufacturing

Transportation equipment manufacturing

Utilities

Barium oxide (BaO): ACTIVE